Cas no 2168674-91-5 (4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol)

4-(1-Amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol is a specialized phenolic compound featuring a unique branched alkylamine substituent and halogenated aromatic ring. Its molecular structure, combining chloro and fluoro substituents with a sterically hindered amine group, lends itself to applications in pharmaceutical intermediates and agrochemical synthesis. The compound’s distinct substitution pattern enhances its reactivity in selective coupling reactions, while the tert-alkylamine moiety may improve solubility in organic solvents. This makes it a valuable building block for constructing complex molecules requiring precise steric and electronic modulation. Its stability under standard storage conditions further supports its utility in research and industrial processes.
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol structure
2168674-91-5 structure
Product Name:4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol
CAS No:2168674-91-5
MF:C11H15ClFNO
MW:231.69430565834
CID:6454696
PubChem ID:165962317
Update Time:2025-05-19

4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol Chemical and Physical Properties

Names and Identifiers

    • 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol
    • 2168674-91-5
    • EN300-1277020
    • Inchi: 1S/C11H15ClFNO/c1-11(2,3)10(14)6-4-7(12)9(15)8(13)5-6/h4-5,10,15H,14H2,1-3H3
    • InChI Key: JMJVQDRLMZRXSX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=CC(=C1)C(C(C)(C)C)N)F)O

Computed Properties

  • Exact Mass: 231.0826200g/mol
  • Monoisotopic Mass: 231.0826200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 46.2Ų

4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol Pricemore >>

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Additional information on 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol

4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol: A Comprehensive Overview

4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol, with the CAS number 2168674-91-5, is a complex organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound is characterized by its phenolic backbone, which is substituted with a chlorine atom at position 2, a fluorine atom at position 6, and a bulky aminoalkyl group at position 4. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

The synthesis of 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol involves a multi-step process that typically begins with the preparation of the phenolic core. Researchers have explored various methodologies to optimize the synthesis of this compound, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of this compound.

The structural complexity of 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol makes it a valuable building block in drug discovery and material science. In the pharmaceutical industry, this compound has been investigated as a potential lead molecule for developing novel therapeutics targeting various diseases. Its amino group and halogen substituents provide opportunities for further functionalization, enabling the creation of bioactive derivatives with tailored pharmacological properties.

Recent studies have highlighted the potential of 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol in the field of materials science. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The ability to modify its structure through chemical reactions has opened new avenues for designing materials with enhanced electronic and mechanical properties.

In addition to its applications in drug discovery and materials science, 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol has also been studied for its environmental implications. Due to its halogenated structure, this compound exhibits moderate stability under environmental conditions. However, recent research has focused on understanding its biodegradation pathways and assessing its potential impact on ecosystems. These studies are crucial for ensuring the safe handling and disposal of this compound in industrial settings.

The unique combination of functional groups in 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol makes it an ideal candidate for exploring novel chemical transformations. For example, researchers have recently reported on its use as a chiral auxiliary in asymmetric synthesis. This approach has shown promise in constructing complex chiral molecules with high enantioselectivity.

In conclusion, 4-(1-amino-2,2-dimethylpropyl)-[...]phenol (CAS No: 873587), also known as 4-(1-amino-[...]phenol (CAS No: 873587), is a versatile compound with diverse applications across multiple disciplines. Its structural features make it an attractive target for both fundamental research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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